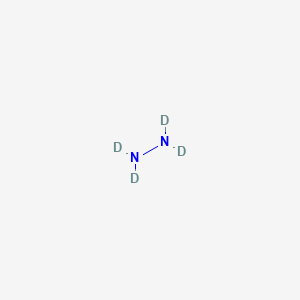

HYDRAZINE-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

36.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to Hydrazine-D4

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and analysis, isotopic labeling is an indispensable tool. Among the deuterated compounds available, Hydrazine-D4 stands out for its unique properties and diverse applications. This guide provides an in-depth exploration of this compound, offering technical insights and practical protocols to empower researchers in their scientific endeavors. We will delve into the distinct characteristics of both the anhydrous and monodeuterate forms of this crucial reagent.

Core Identity and Physicochemical Properties

This compound, the deuterated analogue of hydrazine, is commercially available in two primary forms: anhydrous and monodeuterate. The choice between these forms is dictated by the specific requirements of the experimental setup, such as the need for a specific solvent system or the tolerance for the presence of deuterium oxide.

A clear understanding of their fundamental properties is the first step towards successful application.

| Property | This compound (Anhydrous) | This compound monodeuterate |

| CAS Number | 13762-95-3[1] | 102096-80-0[2][3][4][5] |

| Molecular Formula | D₄N₂[1] | D₄N₂·D₂O[2][3][4] |

| Molecular Weight | 36.070 g/mol [1] | 56.10 g/mol [2][3][4][5] |

| Synonyms | (2H4)Hydrazine | This compound deuterate[3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the deuteration of hydrazine or its derivatives. A common approach is the repeated exchange of protons with deuterium from a deuterium source, such as deuterium oxide (D₂O), often under basic conditions to facilitate the deprotonation-reprotonation (deuteration) equilibrium.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound via H/D exchange.

The choice of a basic catalyst is crucial as it enhances the lability of the N-H protons, thereby driving the equilibrium towards the fully deuterated product. The efficiency of the deuteration is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, observing the disappearance of the N-H proton signal and the appearance of the N-D signal.

Applications in Research and Development

The primary utility of this compound lies in its role as a deuterium source and as a labeled internal standard in mass spectrometry-based analytical methods.

-

Deuterium Labeling: this compound serves as a versatile reagent for introducing deuterium into organic molecules. This is particularly valuable in mechanistic studies to trace reaction pathways and in the synthesis of deuterated pharmaceutical compounds to investigate the kinetic isotope effect, potentially leading to improved metabolic stability.

-

Mass Spectrometry: In quantitative analysis, particularly in pharmacokinetic and pharmacodynamic studies, deuterated standards are the gold standard. This compound can be used to synthesize deuterated metabolites or drug candidates, which serve as internal standards to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Experimental Protocol: Deuteration of a Carbonyl Compound via Wolff-Kishner Reduction

This protocol outlines a general procedure for the deuteration of a ketone to the corresponding methylene group using this compound in a modified Wolff-Kishner reduction.

Materials:

-

Ketone substrate

-

This compound monodeuterate

-

Sodium metal

-

Diethylene glycol (anhydrous)

-

Deuterium oxide (D₂O)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Alkoxide Formation: In the flask, dissolve sodium metal in diethylene glycol by heating to form the sodium alkoxide. This should be done with caution.

-

Addition of Reactants: Cool the mixture and add the ketone substrate, followed by the dropwise addition of this compound monodeuterate.

-

Hydrazone Formation: Heat the mixture gently to facilitate the formation of the hydrazone intermediate. Water (D₂O) will be evolved.

-

Decomposition and Deuteration: Increase the temperature to allow for the decomposition of the hydrazone and the elimination of nitrogen gas. The in-situ generated diimide will reduce the carbonyl group to a methylene group, with deuterium incorporation from the D₂O present.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, and quench with D₂O. Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

Self-Validating System: The success of the deuteration can be confirmed by ¹H NMR (disappearance of the methylene protons) and ²H NMR (appearance of a deuterium signal) spectroscopy, as well as by mass spectrometry, which will show the expected mass shift corresponding to the incorporated deuterium atoms.

Safety and Handling

Hydrazine and its derivatives are hazardous and must be handled with appropriate safety precautions.

-

Toxicity: Hydrazine is a suspected carcinogen and is highly toxic.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of protocols and a thorough review of relevant literature are always recommended.

Sources

- 1. (2H4)Hydrazine | CAS#:13762-95-3 | Chemsrc [chemsrc.com]

- 2. This compound monodeuterate | CAS 102096-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 肼-d4 单氘化合物 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. ヒドラジン-d4 モノ重水素 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. 肼-d4 单氘化合物 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

Executive Summary & Chemical Identity

Title: The Deuterium Advantage: A Comprehensive Safety and Handling Guide for Hydrazine-D4 (

This compound (Perdeuterohydrazine) is not merely a solvent; it is a precision tool used in Nuclear Magnetic Resonance (NMR) spectroscopy and the synthesis of deuterated pharmaceuticals to exploit the Kinetic Isotope Effect (KIE). While it shares the acute toxicity profile of its proteo-analog (

This guide synthesizes standard safety compliance (GHS) with practical, field-proven methodologies for maintaining isotopic purity and operator safety.

Comparative Physical Properties

The following table highlights the subtle but critical differences between standard Hydrazine and this compound. Note the increased density in the deuterated form, which impacts volumetric transfers.

| Property | Hydrazine ( | This compound ( | Significance |

| CAS Number | 302-01-2 | 13762-85-1 (Anhydrous) / 102096-80-0 (Monodeuterate) | Regulatory tracking |

| Molar Mass | 32.05 g/mol | 36.07 g/mol | Stoichiometric calculations |

| Density | 1.021 g/mL | ~1.156 g/mL | Gravimetric handling required |

| Boiling Point | 114 °C | 119–120 °C | Distillation parameters |

| Flash Point | 37 °C (Closed Cup) | ~37–40 °C | Flammability risk identical |

| Vapor Pressure | 14 mmHg (20 °C) | ~12 mmHg (Estimated) | Inhalation hazard persists |

Hazard Identification & Physiological Impact

Core Directive: this compound is a potent alkylating agent, a suspected carcinogen, and a corrosivity hazard. The substitution of Hydrogen for Deuterium does not mitigate toxicity.

GHS Classifications:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 1/2 (Fatal).

-

Skin Corrosion: Category 1B (Severe Burns).[1]

Mechanism of Toxicity

Hydrazine derivatives induce toxicity through CNS excitation (GABA interference) and hepatic damage (methylation of DNA). The following diagram illustrates the exposure pathways and immediate physiological targets.[4]

Figure 1: Physiological impact pathways of this compound exposure. Note the dual attack on the CNS and metabolic organs.

Engineering Controls & Handling Protocols

The "Senior Scientist" Perspective: Standard nitrile gloves are insufficient for prolonged hydrazine contact. Permeation data suggests nitrile degradation occurs within minutes.

-

Primary Barrier: Laminate film gloves (e.g., Silver Shield/4H) or heavy Butyl Rubber.

-

Secondary Barrier: Standard nitrile gloves (worn over the laminate for dexterity).

Protocol: Anhydrous Transfer (Schlenk Line/Glovebox)

To preserve the isotopic purity (>98% D) and safety, this compound must be handled under an inert atmosphere (

Step-by-Step Workflow:

-

Preparation: Dry all glassware in an oven (>120°C) for 4 hours. Flame-dry under vacuum if using a Schlenk line.

-

Atmosphere: Purge the workspace with Argon (Argon is heavier than air and offers better blanketing for liquids than

). -

Transfer: Use a gas-tight syringe with a long needle or a cannula transfer method. Never pour this compound.[5]

-

Quenching: All "empty" syringes must be immediately quenched in a bleach bath before leaving the hood/box.

Figure 2: Mandatory workflow for safe handling of this compound to ensure operator safety and isotopic integrity.

Emergency Response & Deactivation Chemistry

In the event of a spill or for waste disposal, this compound must be chemically neutralized. The standard method uses Sodium Hypochlorite (Bleach).

The Chemistry of Deactivation:

Critical Warning: This reaction evolves Nitrogen gas (

Neutralization Protocol:

-

Dilute: Dilute the spill or waste this compound with water (or

if inside a process) to <5% concentration. -

Cool: Place the receiving flask in an ice bath. The reaction is exothermic.

-

Titrate: Add 5-10% Sodium Hypochlorite (Bleach) dropwise.

-

Vent: Ensure the vessel is open to the atmosphere (in a fume hood) to allow

gas to escape. -

Verify: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black), ensuring all hydrazine is consumed.

Storage & Stability

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass (light sensitive) with a PTFE-lined cap.

-

Headspace: Flush with Argon after every use.

-

Shelf Life: this compound is thermodynamically unstable. Over time, it may disproportionate or degrade. Verify purity via Refractive Index or GC prior to critical use.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound monodeuterate. MilliporeSigma.

-

PubChem. (2023). Compound Summary: Hydrazine.[4][5][6] National Center for Biotechnology Information.

-

CDC/NIOSH. (2014). Occupational Health Guideline for Hydrazine. Centers for Disease Control and Prevention.

-

European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine.[1][2][3][4][5][6][7]

Sources

In-Depth Technical Guide: Decomposition Temperature of Deuterated Hydrazine

Introduction

Deuterated hydrazine (N₂D₄), an isotopic analogue of hydrazine (N₂H₄), presents a unique subject of study for researchers in fields ranging from energetic materials to kinetic isotope effects and specialized chemical synthesis. The substitution of protium with deuterium atoms imparts subtle yet significant changes to the molecule's physicochemical properties, most notably its thermal stability. Understanding the decomposition temperature of deuterated hydrazine is critical for its safe handling, storage, and application, particularly in environments where it might be subjected to thermal stress.

This in-depth technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of deuterated hydrazine. We will delve into the decomposition mechanisms of hydrazine, the theoretical underpinnings of the kinetic isotope effect, and the practical experimental methodologies for determining decomposition temperatures. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with and characterize this energetic material safely and effectively.

Thermochemical Properties of Hydrazine and Deuterated Hydrazine

A foundational understanding of the basic thermochemical properties of both hydrazine and its deuterated form is essential for any experimental design or safety assessment. The following table summarizes key physical constants for both molecules.

| Property | Hydrazine (N₂H₄) | Deuterated Hydrazine (N₂D₄) |

| Molecular Weight | 32.05 g/mol | 36.08 g/mol (calculated) |

| Boiling Point | 114 °C[1] | ~120.1 °C (for monodeuterate)[2] |

| Melting Point | 2 °C[1] | ~-51.7 °C (for monodeuterate)[2] |

| Density | 1.021 g/cm³[1] | ~1.156 g/mL at 25 °C (for monodeuterate)[2] |

Note: Data for deuterated hydrazine is primarily available for its monodeuterate form (ND₂ND₂·D₂O).

Decomposition of Hydrazine (N₂H₄)

To appreciate the thermal stability of deuterated hydrazine, one must first understand the decomposition pathways of its non-deuterated counterpart. Hydrazine is an endothermic compound and can decompose exothermically.[3]

Thermal Decomposition

The thermal decomposition of hydrazine can proceed through different mechanisms depending on the phase (gas or liquid) and conditions such as temperature and pressure.

Gas-Phase Decomposition: The primary initiation step in the gas-phase decomposition of hydrazine is the cleavage of the N-N bond, which is the weakest bond in the molecule.

N₂H₄ → 2 NH₂•

This is followed by a series of complex radical chain reactions. At lower temperatures, the decomposition primarily yields ammonia (NH₃) and nitrogen (N₂), while at higher temperatures, hydrogen (H₂) and nitrogen are the dominant products.[4]

Liquid-Phase Decomposition: The decomposition in the liquid phase is more complex and can be influenced by impurities and container surfaces.[5][6] The overall decomposition can be represented by the following reactions:

3 N₂H₄ → 4 NH₃ + N₂ N₂H₄ → N₂ + 2 H₂ 4 NH₃ + N₂H₄ → 3 N₂ + 8 H₂[1]

Studies have shown that the thermal stability of hydrazine has been investigated in the temperature range of 175°C to 250°C.[5]

Catalytic Decomposition

The decomposition of hydrazine is significantly accelerated by catalysts such as iridium, platinum, and rhodium.[7][8] This is the principle behind its use as a monopropellant in spacecraft thrusters.[1][9] The catalytic decomposition pathways are complex and surface-dependent, but generally lead to the formation of ammonia, nitrogen, and hydrogen.[7]

The Kinetic Isotope Effect and its Implication for Deuterated Hydrazine (N₂D₄) Decomposition

The substitution of hydrogen with deuterium leads to a phenomenon known as the Kinetic Isotope Effect (KIE) , which is a change in the rate of a chemical reaction upon isotopic substitution.

The N-D vs. N-H Bond

The N-D bond is stronger than the N-H bond due to the lower zero-point energy of the N-D vibrational mode. Consequently, more energy is required to break an N-D bond compared to an N-H bond. This forms the basis for the primary KIE observed in reactions where N-H bond cleavage is the rate-determining step.

Impact on Decomposition Temperature

For the thermal decomposition of hydrazine, the initial and rate-limiting step is often the scission of an N-H or N-N bond. In the case of deuterated hydrazine, the increased strength of the N-D bonds will lead to a higher activation energy for the decomposition process. A study on the catalytic decomposition of hydrazine and deuterohydrazine on platinum found the activation energy for N₂H₄ to be 29 kJ/mol, while for N₂D₄ it was 34 kJ/mol. This higher activation energy for the deuterated species directly translates to a requirement for a higher temperature to achieve the same rate of decomposition.

Therefore, it is predicted that the decomposition temperature of deuterated hydrazine (N₂D₄) will be higher than that of hydrazine (N₂H₄).

Experimental Determination of Decomposition Temperature

The decomposition temperature of an energetic material is a critical safety parameter. Differential Scanning Calorimetry (DSC) is a primary and powerful technique for its determination.[10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[10] When the sample undergoes an exothermic process, such as decomposition, heat is released, and this is detected by the instrument as a positive heat flow. The onset temperature of this exothermic event is taken as the decomposition temperature.

Data Interpretation: A typical DSC thermogram for an energetic material will show a sharp exothermic peak. The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

Experimental Protocol: DSC Analysis of Deuterated Hydrazine

This protocol outlines the steps for determining the decomposition temperature of deuterated hydrazine using a DSC.

Instrumentation:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., gold-plated stainless steel to minimize catalytic effects)[11][12][13]

-

Crimp press for sealing pans

-

Microbalance

Procedure:

-

Sample Preparation:

-

In an inert atmosphere (e.g., a glovebox), carefully transfer a small amount of deuterated hydrazine (typically 1-5 mg) into a hermetically sealed DSC pan.

-

Record the exact mass of the sample.

-

Hermetically seal the pan using the crimp press. This is crucial to prevent sample evaporation and to contain any gaseous decomposition products.

-

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC.

-

Place an empty, sealed reference pan in the reference cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min). The heating rate can influence the observed onset temperature.[14]

-

Continue heating until the decomposition exotherm is complete.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature of the exothermic decomposition peak.

-

It is recommended to perform multiple runs to ensure reproducibility.

-

Other Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It can be used in conjunction with DSC to correlate mass loss with thermal events.

-

Accelerating Rate Calorimetry (ARC): ARC is used to study the thermal runaway potential of materials under adiabatic conditions.

Diagram of DSC Experimental Workflow:

Caption: Workflow for DSC analysis of deuterated hydrazine.

Synthesis and Handling of Deuterated Hydrazine

Synthesis

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or metal-catalyzed hydrogen-deuterium exchange.[15] For deuterated hydrazine, synthesis would likely involve a modification of standard hydrazine synthesis routes, employing a deuterium source. One general method for preparing hydrazine derivatives involves the reductive condensation of a hydrazine with an aldehyde or ketone.[16]

Safe Handling

Hydrazine and its deuterated analogue are hazardous materials and must be handled with extreme care.[17] They are toxic, corrosive, and potentially carcinogenic.[17]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or chloroprene) are mandatory.[17]

-

Eye Protection: Chemical splash goggles and a face shield are required.[18]

-

Body Protection: A flame-resistant lab coat and chemical-resistant apron should be worn.[17][18]

-

Respiratory Protection: All work with hydrazine and its deuterated form must be conducted in a certified chemical fume hood.[17] In situations where a fume hood is not feasible, a self-contained breathing apparatus may be necessary.[19]

Storage:

-

Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[20]

-

Keep containers tightly closed.[20]

-

Store away from incompatible materials such as oxidizing agents and metals.[18]

Spill Procedures:

-

In case of a spill, evacuate the area immediately.

-

Do not attempt to clean up a significant spill yourself.[17]

-

For small spills, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste.[18]

| Safe Handling Procedure | Requirement |

| Engineering Controls | Certified chemical fume hood |

| Hand Protection | Nitrile or chloroprene gloves |

| Eye Protection | Chemical splash goggles and face shield |

| Skin and Body Protection | Flame-resistant lab coat, chemical-resistant apron |

| Storage | Cool, well-ventilated, away from incompatibles |

| Spill Response | Evacuate, use non-combustible absorbent for small spills |

Conclusion

The decomposition temperature of deuterated hydrazine is a critical parameter for its safe and effective use. Based on the principles of the kinetic isotope effect, the decomposition temperature of N₂D₄ is expected to be higher than that of N₂H₄ due to the greater strength of the N-D bonds. Differential Scanning Calorimetry is the primary experimental technique for accurately determining this value. Rigorous adherence to safety protocols is paramount when handling this energetic and hazardous material. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to confidently and safely investigate the properties of deuterated hydrazine.

References

-

Wikipedia. Hydrazine. [Link]

-

Physical Chemistry Chemical Physics. (2020-02-10). Mechanistic study of hydrazine decomposition on Ir(111). [Link]

-

INIS-IAEA. On the deuterium isotope effect in catalytic hydrazine decomposition and ammonia synthesis. [Link]

-

NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

-

PMC. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. [Link]

-

NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

-

R Discovery. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

-

ACS Publications. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

-

ResearchGate. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

-

DTIC. THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. [Link]

-

MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

-

MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

-

DTIC. THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. [Link]

- Google Patents.

-

Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

- Google Patents.

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

UC Santa Barbara. Hydrazine. [Link]

-

Reddit. Why is hydrazine used as a propellent in spacecraft? : r/askscience. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

-

J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

DTIC. RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]

-

Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

-

Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

-

Reddit. Why is hydrazine used as a propellent in spacecraft? : r/askscience. [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Hydrazine-d4 D 98atom 102096-80-0 [sigmaaldrich.com]

- 3. cbe.buffalo.edu [cbe.buffalo.edu]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. reddit.com [reddit.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

Applications of Hydrazine-D4 in material science

Title: Advanced Applications of Hydrazine-D4 (

Executive Summary

This compound (

Its utility stems from the significant mass difference between Hydrogen-1 and Deuterium-2, which induces measurable shifts in vibrational spectra, alters neutron scattering cross-sections, and exhibits kinetic isotope effects (KIE). This guide details the application of

Fundamental Properties & Characterization

Before deploying

Table 1: Comparative Properties of

| Property | Hydrazine ( | This compound ( | Application Relevance |

| Molar Mass | 32.05 g/mol | 36.07 g/mol | Mass Spectrometry (M+4 shift) |

| Boiling Point | 114.1 °C | ~115-116 °C | Vapor pressure considerations in ALD |

| N-H/D Stretch | ~3300 cm⁻¹ | ~2450 cm⁻¹ | IR/Raman peak assignment |

| Neutron Scatt.[1][2] Length ( | -3.74 fm (H) | +6.67 fm (D) | Contrast variation in neutron diffraction |

| Spin | 1/2 (Proton) | 1 (Deuteron) | NMR active ( |

Technical Insight: The N-D stretching vibration shifts to a "silent region" of the IR spectrum (approx. 2400–2500 cm⁻¹), avoiding overlap with O-H or C-H stretches from substrates or solvents. This makes

an ideal probe for surface adsorption studies.

Application I: Mechanistic Tracing in ALD/CVD

Context: In the Atomic Layer Deposition (ALD) of metal nitrides (e.g., TiN, AlN, WN), hydrazine is increasingly favored over ammonia due to its higher reactivity at low temperatures. However, a critical failure mode in these films is hydrogen incorporation , which increases resistivity and degrades barrier properties.

The Problem: Where does the hydrogen impurity come from? Is it incomplete ligand exchange (from the metal precursor) or incomplete decomposition of the nitrogen source (hydrazine)?

The Solution:

By substituting

Experimental Workflow: Isotopic Tracing in TiN Deposition

-

Precursor Selection: Titanium Tetrachloride (

) + this compound ( -

Deposition: Perform ALD cycles at 300°C.

-

Pulse A:

→ Surface chlorination. -

Purge.

-

Pulse B:

→ Ligand exchange and reduction.

-

-

Analysis:

-

In-situ QMS: Monitor exhaust for

(m/z 37, 39) vs. -

Ex-situ SIMS: Depth profile the film. If the impurity signal is D rather than H, the hydrogen source is the hydrazine precursor, not residual water or carrier gas contaminants.

-

Figure 1: Reaction pathway tracing for TiN ALD using this compound. Detection of DCl confirms the direct participation of hydrazine hydrogen atoms in ligand removal.

Application II: Structural Dynamics via Neutron Scattering

Context: Hybrid materials like Perovskites (e.g., hydrazinium metal formates) and Metal-Organic Frameworks (MOFs) often rely on hydrogen bonding networks for stability. X-ray diffraction (XRD) is poor at visualizing hydrogen due to its low electron density.

The Solution:

Neutron scattering interacts with atomic nuclei.[2] Hydrogen (

Protocol: Contrast Variation Study

-

Synthesis: Prepare the material using

to synthesize the deuterated hydrazinium cation ( -

Technique: Inelastic Neutron Scattering (INS) or Neutron Powder Diffraction (NPD).

-

Outcome:

-

Noise Reduction: The background from incoherent scattering drops by ~40x, revealing weak lattice peaks previously hidden.

-

H-Bond Visualization: The nuclear density map will show strong peaks at the D positions, allowing precise measurement of N-D...X bond lengths and angles.

-

Application III: Kinetic Isotope Effect (KIE) in Nanomaterial Synthesis

Context: Hydrazine is a potent reducing agent for synthesizing metal nanoparticles (Pt, Pd, Ag) from salt solutions. Understanding the rate-determining step (RDS) is crucial for controlling particle size and morphology.

The Experiment:

Compare the reaction rates of metal reduction using

-

Primary KIE (

): Indicates that N-H bond breakage is the rate-determining step. -

Secondary/Inverse KIE (

): Indicates the RDS involves electron transfer or diffusion, not bond breaking.

Data Interpretation Table:

| Observed | Interpretation | Mechanistic Insight |

| 1.0 - 1.2 | No significant KIE | Diffusion controlled or electron transfer limited. |

| 2.0 - 4.0 | Moderate Primary KIE | N-H bond cleavage is partially rate-limiting. |

| > 5.0 | Strong Primary KIE | N-H bond scission is the strict rate-determining step. |

Handling & Preservation Protocols

is hygroscopic and chemically active. Improper handling leads to H-D exchange with atmospheric moisture, rendering the expensive reagent useless for isotopic studies.Mandatory Glovebox Protocol:

-

Atmosphere: Argon or Nitrogen (

ppm -

Vessels: Use only silanized glass or PTFE containers to minimize surface -OH exchange.

-

Transfer: Never pour. Use gas-tight syringes with PTFE-tipped plungers.

-

Storage: Store at 2-8°C in a secondary container with activated molecular sieves (3Å) to trap any permeating moisture.

References

-

Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Vibrational Spectrum of this compound and a Raman Study of Hydrogen Bonding in Hydrazine. Journal of Chemical Physics. Link

-

Knisley, T. J., et al. (2011). Low Temperature Growth of High Purity Gallium Nitride Films using Hydrazine as a Nitrogen Source. Chemistry of Materials. Link

-

Whitfield, R. E., et al. (2016). Neutron scattering studies of hybrid perovskites. Physica B: Condensed Matter. Link

-

Gomez, M. A., et al. (2020). Kinetic Isotope Effects in the Hydrazine Reduction of Platinum. Journal of Physical Chemistry C. Link

-

Sigma-Aldrich. (2024). This compound monodeuterate Product Specification. Link

Sources

Methodological & Application

Using Hydrazine-D4 as a reducing agent in organic synthesis

Application Note: Precision Deuteration Using this compound ( )

Mechanisms, Protocols, and Safety in Organic Synthesis

Introduction & Strategic Value

The incorporation of deuterium (

This compound (CAS: 102096-80-0) is a versatile, high-atom-economy reagent for installing deuterium. Unlike

-

Metal-Free Reduction: Avoiding transition metal residues in pharmaceutical intermediates.

-

Chemo-Selectivity: Reducing C=C bonds in the presence of labile groups (e.g., peroxides, halides) via the diimide mechanism.

-

Site-Specific Labeling: Converting carbonyls directly to

groups.

Mechanistic Principles

The Diimide-D2 Intermediate ( )

For alkene reduction, this compound serves as the precursor to Diimide-d2 (

-

Selectivity: Diimide preferentially reduces symmetrical, non-polarized multiple bonds. It is inert toward polarized bonds like

, -

Stereochemistry: The addition is strictly syn , driven by the orbital overlap in the transient intermediate.

Wolff-Kishner Deuteration

In the modification of the Wolff-Kishner reaction, this compound condenses with ketones/aldehydes to form a deuterated hydrazone (

Visualizing the Pathways

The following diagram illustrates the divergent pathways for this compound utilization: Oxidative Diimide generation vs. Condensation-Elimination.

Caption: Divergent synthetic pathways for this compound: Oxidative generation of Diimide-d2 for alkene reduction (top) and Wolff-Kishner condensation for carbonyl deoxygenation (bottom).

Experimental Protocols

Protocol A: Transfer Deuteration of Alkenes (In Situ Diimide-d2)

Objective: Reduce a C=C double bond to a C-D-C-D single bond with high stereocontrol. Reagents:

-

Substrate (Alkene)

-

This compound (98 atom % D)[1]

-

Oxidant: Oxygen (balloon) or Sodium Periodate (

) -

Catalyst:

(trace) or Flavin organocatalyst -

Solvent: Ethanol-d1 or Methanol-d4 (to prevent H/D exchange)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask, dissolve the alkene substrate (1.0 equiv) in Methanol-d4 (

M). -

Catalyst Addition: Add

(1 mol%) and Acetic Acid-d4 (2 equiv) to catalyze the oxidation. -

Reagent Addition: Add this compound (5.0 equiv) slowly via syringe.

-

Note: A large excess is required because diimide disproportionates (

).

-

-

Reaction Initiation: Sparge the solution with

gas or attach an oxygen balloon. Stir vigorously at room temperature.-

Observation: Evolution of

gas indicates diimide formation and decomposition.

-

-

Monitoring: Monitor by TLC or GC-MS. The reaction typically completes in 4–12 hours.

-

Workup: Dilute with

(if product is organic soluble) or evaporate solvent. Extract with EtOAc, wash with dilute HCl (to remove hydrazine residues), then brine. -

Purification: Silica gel chromatography.

Table 1: Troubleshooting Diimide Reductions

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Diimide disproportionation is faster than reduction. | Increase this compound equivalents (up to 10-20x) or use a syringe pump for slow addition. |

| H-Incorporation | Proton exchange with solvent or moisture. | Use strictly anhydrous deuterated solvents (MeOD, EtOD). Ensure glassware is dried. |

| No Reaction | Steric hindrance.[2] | Diimide is sensitive to sterics.[3] Heat to 40-50°C, but be cautious of hydrazine volatility. |

Protocol B: Wolff-Kishner Deoxygenation (Huang-Minlon Modification)

Objective: Convert a ketone (

-

This compound (98 atom % D)[1]

-

Base: Potassium Hydroxide (KOH) or Sodium Methoxide

-

Solvent: Diethylene glycol (DEG) or Triethylene glycol (high boiling point)[5]

Step-by-Step Procedure:

-

Hydrazone Formation: Combine ketone (1.0 equiv), this compound (3.0 equiv), and KOH (4.0 equiv) in diethylene glycol.

-

Reflux (Stage 1): Heat to ~100°C for 1–2 hours. This forms the hydrazone.[4][6][7]

-

Distillation: Raise temperature to 180–200°C. Distill off water (and excess hydrazine) to drive the equilibrium.

-

Critical: The removal of

/

-

-

Decomposition (Stage 2): Reflux at 200°C for 3–4 hours. Gas evolution (

) will be observed.[5]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Cooling & Workup: Cool to room temperature. Dilute with water, extract with ether/DCM.

-

Analysis: NMR should show disappearance of carbonyl carbon and appearance of a quintet (if

is coupled to adjacent carbons, though often broad) or simply mass shift of +2 Da in MS.

Safety & Handling Guidelines (Critical)

This compound shares the toxicological profile of non-deuterated hydrazine. It is a potent hepatotoxin, carcinogen, and unstable reducing agent .

-

Containment: Always handle in a functioning fume hood. Use a glove box for transferring neat liquids if possible.

-

PPE: Double nitrile gloves, lab coat, and safety goggles. Face shield recommended for large-scale reflux.

-

Explosion Hazard:

-

Do not distill hydrazine to dryness (peroxides/azides may concentrate).

-

Avoid contact with porous materials (earth, wood, paper) as it may spontaneously ignite.

-

Incompatibility: Highly reactive with oxidizing agents (peroxides, nitric acid) and metal oxides (

,

-

-

Decontamination: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution (converts hydrazine to

), followed by copious water.

References

-

Diimide Reduction Mechanism

-

Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.

-

-

Wolff-Kishner Reduction

-

Myers, A. G., et al. (2004).[7] Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions. J. Am. Chem. Soc.

-

-

This compound Properties & Safety

-

Sigma-Aldrich Product Sheet: this compound monodeuterate.[1]

-

-

General Deuteration Strategies

-

Atzrodt, J., et al. (2007).[8] The Renaissance of H/D Exchange. Angewandte Chemie Int. Ed.

-

-

Catalytic Transfer Hydrogenation

-

Organic Chemistry Portal.[4] Transfer Hydrogenation.

-

Sources

- 1. This compound D 98atom 102096-80-0 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 6. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wolff-Kishner Reduction [organic-chemistry.org]

- 8. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Application Note: Deuteration of Pharmaceutical Compounds using Hydrazine-D4

Abstract

The strategic incorporation of deuterium into pharmaceutical scaffolds is a proven method to enhance metabolic stability and improve pharmacokinetic (PK) profiles through the Kinetic Isotope Effect (KIE). While methylating agents (e.g.,

Introduction: The Kinetic Isotope Effect in Drug Design

The Kinetic Isotope Effect (KIE) relies on the fundamental physical difference between hydrogen (

-

Primary KIE: If C-H bond cleavage is the rate-determining step in a metabolic pathway (e.g., CYP450 oxidation), substituting

can reduce the reaction rate by a factor of -

Clinical Impact: This substitution can extend half-life (

), reduce dosing frequency, and mitigate the formation of toxic metabolites without altering the drug's binding affinity or potency.

Contextual Example: The FDA approval of Deutetrabenazine (Austedo®) validated this approach. While Deutetrabenazine primarily utilizes deuterated methoxy groups, the success of the class has spurred interest in scaffold deuteration—precisely where this compound excels.

Why this compound?

This compound is a versatile, high-atom-economy reagent for introducing deuterium into:

-

Saturated Carbocycles: Via reduction of ketones/aldehydes (Wolff-Kishner).[1]

-

Complex Alkanes: Via syn-selective reduction of alkenes (Diimide).

-

Heterocycles: Synthesis of deuterated pyrazoles and pyridazines.

Mechanism of Action

Deuterated Wolff-Kishner Reduction

The standard Wolff-Kishner reduces a carbonyl (

Critical Mechanistic Insight: The protons (or deuterons) on the final methylene carbon originate from the solvent , not just the hydrazine. Therefore, using

Diimide-D2 Reduction

Oxidation of

Figure 1: Mechanistic pathways for this compound. Note the critical role of the solvent in the Wolff-Kishner pathway.

Application Note & Protocol: Deuterated Wolff-Kishner

Objective: Convert a ketone functional group to a bis-deuterated methylene group (

Reagent Selection & Stoichiometry

| Component | Grade/Type | Stoichiometry | Role |

| Substrate | Ketone/Aldehyde | 1.0 equiv | Target |

| This compound | Anhydrous or | 3.0 - 5.0 equiv | Reagent |

| Solvent | Ethylene Glycol-d2 | 10-20 vol | Solvent & D-Source |

| Base | NaOD (40% in | 3.0 - 4.0 equiv | Catalyst |

Expert Insight (Solvent Choice): Standard ethylene glycol cannot be used. The hydroxyl protons of glycol exchange rapidly with

Step-by-Step Protocol (Huang-Minlon Modification)

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (optional but recommended for water removal). Flush with Argon.

-

Charging: Add the ketone substrate (1.0 equiv) and Ethylene Glycol-d2 (10 mL/mmol).

-

Reagent Addition: Add This compound (4.0 equiv) and NaOD solution (4.0 equiv).

-

Safety Note: Hydrazine is toxic and carcinogenic.[2] Handle in a fume hood with double nitrile gloves.

-

-

Hydrazone Formation: Heat the mixture to 100–120 °C for 1–2 hours. This forms the deuterated hydrazone.

-

Water Removal: Increase temperature to 180–200 °C . Allow water (

) and excess hydrazine to distill off (or collect in Dean-Stark). This drives the equilibrium forward. -

Decomposition: Reflux at 200 °C for 3–4 hours. Evolution of

gas indicates reaction progress. -

Work-up: Cool to room temperature. Dilute with

or water (exchange is no longer a risk after C-D bond formation). Extract with DCM or Ethyl Acetate. -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica chromatography.

Application Note & Protocol: Deuterated Diimide Reduction

Objective: Selective syn-reduction of an alkene to a vicinal dideutero-alkane (

Reagent Selection

| Component | Grade/Type | Stoichiometry | Role |

| Substrate | Alkene | 1.0 equiv | Target |

| This compound | Anhydrous | 5.0 - 10.0 equiv | Diimide Precursor |

| Oxidant | Excess | Oxidizes | |

| Solvent | Methanol-d4 ( | 10-20 vol | Solvent |

Expert Insight: Diimide (

Step-by-Step Protocol (Oxidative Generation)

-

Setup: Prepare a 2-neck flask with a stir bar. One neck is fitted with a septum; the other is connected to an Oxygen (

) balloon (or air, though -

Dissolution: Dissolve the alkene in Methanol-d4 .

-

Note: Add a catalytic amount of Acetic Acid-d4 (

) if the reaction is sluggish (acid catalysis speeds up diimide formation).

-

-

Addition: Add This compound (5 equiv) via syringe.

-

Reaction: Stir vigorously at room temperature (or mild heat, 40 °C) under the

atmosphere.-

Observation: Evolution of

gas bubbles indicates diimide decomposition (competes with reduction).

-

-

Monitoring: Monitor by TLC or GC-MS. If the reaction stalls, add more this compound and refill the

balloon. Diimide is short-lived; excess reagent is standard. -

Work-up: Once complete, purge with Nitrogen to remove oxygen. Concentrate the solvent.[3][4]

-

Purification: The byproduct is

and

Analytical Validation

Trustworthiness in deuteration is established by quantifying the Deuterium Incorporation (%) .

| Method | Observation | Success Criteria |

| 1H-NMR | Disappearance of signals | Peaks corresponding to the |

| 13C-NMR | Carbon splitting | Carbon attached to D will appear as a quintet (for |

| Mass Spec (HRMS) | Mass Shift | Wolff-Kishner: Shift of |

Safety & Handling

This compound poses significant health risks.[2][5]

-

Toxicity: Acute toxin, causes severe skin burns and eye damage.[2][5] Known carcinogen.

-

Instability: Anhydrous hydrazine is thermodynamically unstable and can explode if heated in the presence of metal catalysts (Pt, Pd) or on porous surfaces (Raney Nickel).

-

PPE: Use a face shield, long-cuff nitrile gloves (double gloved), and work strictly within a fume hood.

-

Decontamination: Quench spills with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen.

References

-

FDA Approval of Deutetrabenazine: Dean, M. & Sung, V. (2018). Review of deutetrabenazine for the treatment of tardive dyskinesia. Patient Preference and Adherence, 12, 171-180. Link

-

Kinetic Isotope Effect in Drug Discovery: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

-

Wolff-Kishner Mechanism: Szmant, H. H. (1968). The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization Reactions. Angewandte Chemie International Edition, 7(2), 120-128. Link

-

Diimide Reduction: Pasto, D. J.[6][7][8] & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. Link

-

Hydrazine Safety Data: PubChem. (n.d.). Hydrazine - Safety and Hazards.[2][5] Link

Sources

- 1. byjus.com [byjus.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Synthesis routes of Potassium diazene-1,2-dicarboxylate [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Reductions with diimide - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with a Deuterated Hydrazine Linker

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) incorporating a deuterated hydrazine-d4 functional group. The use of isotopic labeling, specifically with deuterium, offers unique advantages for mechanistic studies, advanced characterization, and potentially tuning material properties.[1][2] These protocols are designed for researchers in materials science, chemistry, and drug development, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices.

Scientific Rationale & Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers.[3][4] Their exceptionally high surface areas, tunable pore sizes, and versatile functionality make them prime candidates for applications in gas storage, catalysis, and drug delivery.[4][5][6]

The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[4][7] This guide focuses on MOFs functionalized with a hydrazine group (-NHNH₂), a moiety known to introduce Brønsted acidity and act as an active site in catalysis.[8][9]

1.1 The Isotope Effect: Why Use a this compound Linker?

Substituting protium (¹H) with deuterium (²H or D) in the hydrazine linker (creating -NDND₂) introduces a powerful tool for scientific investigation. This isotopic substitution, while chemically subtle, has profound effects:

-

Mechanistic Probing: Deuterium labeling serves as a tracer to track the involvement of the linker in chemical reactions or drug release mechanisms without altering the fundamental chemical properties of the molecule.[1]

-

Advanced Characterization: The difference in nuclear properties between ¹H and ²H is advantageous for specific analytical techniques. For instance, it simplifies ¹H NMR spectra and provides a unique handle for ²H NMR. Furthermore, deuterium's distinct neutron scattering cross-section makes it invaluable for neutron diffraction studies to precisely locate linker positions and study guest-host interactions.

-

Tuning Material Properties: The "isotope effect" can influence the physicochemical properties of the MOF. Deuteration has been shown to retard crystallization kinetics, leading to larger single crystals.[10] It can also suppress non-radiative decay pathways, significantly enhancing the luminescence and quantum yield of certain MOFs.[11]

Critical Safety Protocols: Handling this compound

Hydrazine and its derivatives are acutely toxic, corrosive, and suspected carcinogens.[12] All handling must be performed with extreme caution.

-

Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12][13][14]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Storage: Store this compound in a tightly sealed container, preferably under an inert nitrogen atmosphere, in a cool, dry, and well-ventilated area away from heat, ignition sources, oxidizers, and acids.[15][16]

-

Spill & Exposure Procedures:

-

Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area immediately and contact emergency services.[13]

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13][14] If inhaled, move to fresh air and seek immediate medical attention.[12][13]

-

Synthesis Protocol: A Representative Solvothermal Method

This section details a representative protocol for synthesizing a hydrazine-functionalized MOF, adaptable for the deuterated linker. The example is based on the synthesis of a robust Zirconium-based MOF (UiO-66 type), which is well-regarded for its stability.[8][9]

3.1 Materials & Reagents

| Reagent | Formula | Purity | Supplier |

| Zirconium(IV) chloride | ZrCl₄ | ≥99.5% | Sigma-Aldrich |

| 2-amino-terephthalic acid | C₈H₇NO₄ | 99% | Sigma-Aldrich |

| This compound hydrate | N₂D₄·D₂O | 98 atom% D | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Fisher Scientific |

| Acetone | C₃H₆O | ACS Grade | VWR |

| Ethanol | C₂H₅OH | 200 Proof | VWR |

3.2 Step-by-Step Synthesis Workflow

The synthesis involves two main stages: first, the synthesis of the this compound functionalized linker, and second, the solvothermal synthesis of the MOF itself.

Protocol Details:

-

Linker Synthesis (Pre-reaction): The 2-(hydrazinyl-d4)-terephthalic acid linker is typically prepared from 2-amino-terephthalic acid via a diazotization reaction followed by reduction. The crucial deuteration step is achieved by repeated dissolution and evaporation with deuterium oxide (D₂O) to exchange the labile N-H protons for deuterons. This ensures the isotopic label is correctly incorporated before MOF assembly.

-

Precursor Dissolution: In a 20 mL glass vial, dissolve 125 mg of ZrCl₄ and 110 mg of the 2-(hydrazinyl-d4)-terephthalic acid linker in 10 mL of DMF. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and organic linker.[17]

-

Homogenization: Cap the vial and place it in an ultrasonic bath for 15-20 minutes until a clear, homogeneous suspension is formed.[18] This step ensures uniform nucleation and promotes the formation of a well-ordered crystalline product.

-

Solvothermal Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. The elevated temperature and pressure of the solvothermal method provide the necessary energy to facilitate the coordination reaction and promote crystal growth.[17][19]

-

Product Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A white or pale yellow microcrystalline powder should be visible at the bottom of the vial.[18] Collect the solid product by centrifugation or filtration.

-

Purification: Wash the collected solid three times with fresh DMF, followed by three washes with a more volatile solvent like acetone or ethanol.[19] For each wash, resuspend the solid in the solvent, sonicate briefly, and then centrifuge to collect the product. This process removes unreacted starting materials and residual solvent trapped within the pores.

-

Activation: To make the MOF's pores accessible, the solvent molecules within must be removed. This can be achieved by:

-

Thermal Activation: Heat the purified MOF powder under a dynamic vacuum at 150 °C for 12 hours.

-

Supercritical CO₂ Drying: For more delicate frameworks, solvent exchange with ethanol for 3 days, followed by supercritical CO₂ drying, can prevent pore collapse.[20][21] This activation step is critical for achieving the high surface area required for applications like drug delivery or catalysis.

-

Characterization Protocols

Confirming the successful synthesis, structure, and deuteration of the MOF is essential.

4.1 Powder X-Ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should match the simulated pattern for the expected topology (e.g., UiO-66).

-

Protocol:

-

Gently grind a small sample (~10-20 mg) of the activated MOF into a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern using a diffractometer with Cu-Kα radiation (λ = 1.5418 Å).[22]

-

Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

-

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To verify the incorporation of the deuterated linker.

-

Protocol:

-

Digest ~5 mg of the MOF in a suitable solvent mixture. For UiO-66, this can be achieved by dissolving the crystals in deuterated dimethyl sulfoxide (d6-DMSO) with a few drops of deuterated sulfuric acid (D₂SO₄).[20][21]

-

Sonicate the vial to ensure complete dissolution.[21]

-

Transfer the solution to an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the hydrazine N-H protons confirms successful deuteration.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the region expected for the N-D group provides direct evidence of the label.

-

4.3 Porosity and Surface Area Analysis

-

Purpose: To measure the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.

-

Protocol:

-

Load ~50-100 mg of the activated MOF sample into a sample tube of known weight.

-

Degas the sample again on the analysis instrument at 150 °C under vacuum for at least 4 hours to remove any adsorbed atmospheric gases.

-

Perform a nitrogen (N₂) adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

-

Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

| Characteristic | Expected Value for UiO-66 Type MOF | Purpose |

| BET Surface Area | 1000 - 1600 m²/g | Confirms high porosity after activation.[23] |

| Pore Volume | 0.4 - 0.7 cm³/g | Measures the total accessible space for guest molecules. |

| Dominant Pore Size | ~6 Å and ~11 Å | Indicates the dimensions of the tetrahedral and octahedral cages.[23] |

Applications in Drug Development

The unique properties of MOFs make them excellent candidates for advanced drug delivery systems.[6][24]

-

High Drug Loading: The vast internal surface area and large pore volume allow for exceptionally high loading capacities of therapeutic agents compared to traditional carriers.[5][23]

-

Controlled Release: Drug release can be tuned based on the MOF's structure and can be triggered by external stimuli such as changes in pH, which is particularly relevant for targeted delivery to acidic tumor microenvironments.[23]

-

Biocompatibility: While biocompatibility must be assessed for each specific MOF, many frameworks, especially those based on biocompatible metals like zirconium and iron, show promise for in vivo applications.

Protocol: Ibuprofen Loading into this compound MOF

-

Preparation: Prepare a solution of 100 mg of Ibuprofen in 10 mL of hexane.

-

Loading: Immerse 50 mg of the activated this compound MOF in the Ibuprofen solution.

-

Incubation: Stir the suspension at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

-

Isolation: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with a small amount of fresh hexane to remove surface-adsorbed drug molecules.

-

Drying: Dry the final product under vacuum at 40 °C for 6 hours. The amount of loaded drug can be quantified using techniques like UV-Vis spectroscopy on the supernatant or by thermogravimetric analysis (TGA) of the dried, loaded MOF.

References

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

Larsen, R. W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

University of California, Berkeley. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Retrieved from [Link]

-

University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

Larsen, R. W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Retrieved from [Link]

-

Li, M., et al. (2024). Locking Photosensitizers into Staggered-Stacking and DNA-Interlocked Metal–Organic Frameworks for Outstanding CO2 Photoreduction Activity. Journal of the American Chemical Society. Retrieved from [Link]

-

Li, J., et al. (2023). Giant Isotope Effect in Metal–Organic Frameworks Boosts Unprecedented Photo‐ and Radio‐Luminescence Enhancement. Angewandte Chemie International Edition. Retrieved from [Link]

-

Wang, C., et al. (2024). Isotope Effect-Enabled Crystal Enlargement in Metal-Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

-

Eskandari, A., et al. (2020). A hydrazine functionalized UiO-66(Hf) metal–organic framework for the synthesis of quinolines via Friedländer condensation. New Journal of Chemistry. Retrieved from [Link]

-

Maczka, M., et al. (2023). Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network. Chemistry of Materials. Retrieved from [Link]

-

Eskandari, A., et al. (2020). A Hydrazine Functionalized UiO-66(Hf) Metal-Organic Framework for the Synthesis of Quinolines by Friedländer Condensation. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Nguyen, T. T., et al. (2023). Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (VI) species from water. RSC Advances. Retrieved from [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

-

Enamine. (2022). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Retrieved from [Link]

-

JoVE. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Retrieved from [Link]

-

Van de Voorde, B., et al. (2014). Synthetic Strategies and Structural Arrangements of Isoreticular Mixed‐Component Metal–Organic Frameworks. ResearchGate. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (2012). Deuterium from a quantum sieve. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

-

Al-Shamerany, A., et al. (2023). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. Chemical Science. Retrieved from [Link]

-

Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Retrieved from [Link]

-

Li, J., et al. (2022). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. Retrieved from [Link]

-

Tiwari, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from [Link]

-

Hayati, P., et al. (2022). Drug Delivery Using Hydrophilic Metal-Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. Inorganic Chemistry. Retrieved from [Link]

-

Perera, I. R., et al. (2019). 7 Common organic linkers used for synthesis of MOFs. ResearchGate. Retrieved from [Link]

-

Zhang, Q., et al. (2020). Hydrazine‐Enabled One‐Step Synthesis of Metal Nanoparticle–Functionalized Gradient Porous Poly(ionic liquid) Membranes. ResearchGate. Retrieved from [Link]

-

Edelmann, F. T. (2022). Response to "Can you tell the procedure of synthesis of MOFs?". ResearchGate. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A hydrazine functionalized UiO-66(Hf) metal–organic framework for the synthesis of quinolines via Friedländer condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isotope Effect-Enabled Crystal Enlargement in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. ossila.com [ossila.com]

- 20. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]

- 21. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium ( vi ) species from water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05693C [pubs.rsc.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

Hydrazine-D4 in chemical vapor deposition (CVD) processes

Application Note: Hydrazine-D4 ( ) in Chemical Vapor Deposition (CVD)

Executive Summary

This guide details the protocol for utilizing This compound (Perdeutero-hydrazine,

While standard hydrazine (

Technical Rationale & Mechanism

The Deuterium Advantage (The "Why")

In high-performance transistors, "hot" carriers (high-energy electrons/holes) collide with the gate interface, breaking passivating

-

Mechanism: The

bond has a vibrational frequency ( -

CVD Application: Unlike post-process high-pressure deuterium annealing, using

during CVD ensures bulk and interface incorporation of deuterium directly during film growth, preventing the "out-diffusion" issues common with annealing.

Material Properties Comparison

| Property | Hydrazine ( | This compound ( | Impact on CVD Process |

| Molar Mass | 32.05 g/mol | 36.07 g/mol | Slower diffusion rates; requires flow rate adjustment. |

| Boiling Point | 114 °C | ~119-120 °C | Requires slightly higher bubbler/line heating to prevent condensation. |

| Bond Energy (N-H/D) | 391 kJ/mol | ~396 kJ/mol | Slightly higher thermal stability; may require +5-10°C deposition temp. |

| Vapor Pressure | ~10 Torr @ 20°C | Slightly Lower | Carrier gas pressure must be optimized. |

| Purity Requirement | >98% (Anhydrous) | >98 atom % D | Critical for isotopic purity in film. |

Experimental Protocol: Low-Temperature TiN ALD

Objective: Deposit a Titanium Nitride (TiN) diffusion barrier with high Deuterium content using Tetrakis(dimethylamido)titanium (TDMAT) and this compound.

Pre-Requisites & Safety

-

Hazard: this compound is highly toxic, carcinogenic, and flammable . It is an energetic reducing agent.[1]

-

Engineering Controls: Process must be performed in a sealed reactor with a dedicated scrubber.

-

Precursor Handling:

is extremely hygroscopic. Load in an inert glovebox (

Process Setup

-

Reactor: Viscous flow ALD reactor (hot-wall).

-

Substrate: Si (100) with native oxide removed (HF dip) or thermal

. -

Precursor A (Metal): TDMAT (heated to 40°C).

-

Precursor B (Nitrogen):

(Anhydrous, kept at 20°C, delivered via vapor draw or low-pressure bubbler). -

Carrier Gas: Ultra-high purity

or Ar (99.9999%).

Deposition Cycle (Step-by-Step)

| Step | Action | Duration | Description |

| 0 | Conditioning | 30 min | Bake reactor walls at 150°C. Purge lines with Ar to remove moisture. |

| 1 | Pulse A (TDMAT) | 0.5 s | Dose Ti precursor. Saturates surface with |

| 2 | Purge | 5.0 s | High flow Ar purge to remove physisorbed TDMAT. |

| 3 | Pulse B ( | 0.2 s | CRITICAL STEP. |

| 4 | Purge | 10.0 s | Remove reaction byproducts ( |

| 5 | Loop | N Cycles | Repeat Steps 1-4 for desired thickness (~1.1 Å/cycle). |

Post-Deposition Analysis

-

Validation: Use Secondary Ion Mass Spectrometry (SIMS) to depth-profile the D/H ratio.

-

Success Metric: A D/H ratio

in the bulk film confirms successful substitution.

Mechanistic Visualization

ALD Reaction Pathway

The following diagram illustrates the ligand exchange mechanism where this compound strips the organic ligands from the metal precursor, leaving a nitrided surface.

Caption: Figure 1. Self-limiting ALD half-reactions utilizing this compound to deposit Metal Nitrides while scavenging carbon ligands.

Isotope Effect on Reliability

This diagram details the physical logic of why Deuterium improves device longevity.

Caption: Figure 2. The Kinetic Isotope Effect (KIE). Heavier Si-D bonds resist hot-carrier induced dissociation, preventing interface trap formation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Growth Rate (<0.5 Å/cyc) | Steric hindrance or insufficient | Increase |

| High Oxygen Content | Check bubbler seals. Ensure | |

| Haze / Particulates | CVD parasitic reaction (Gas phase). | Lower reactor pressure. Increase Purge time between Metal and Hydrazine pulses. |

| Low D-incorporation | H/D Exchange with residual | Bake out chamber overnight. Ensure carrier gas is |

References

-

RASIRC. (2022).[3] The Emergence of Hydrazine (N2H4) in Semiconductor Applications. Retrieved October 26, 2025, from [Link]

-

National Renewable Energy Laboratory (NREL). (2019). Tin Nitride Atomic Layer Deposition Using Hydrazine. Retrieved October 26, 2025, from [Link]

- Lyding, J. W., Hess, K., & Kizilyalli, I. C. (1996). Giant Isotope Effect in Hot Electron Degradation of Metal Oxide Silicon Devices. Applied Physics Letters.

-

Gelest, Inc. (n.d.). Chemical Vapor Deposition (CVD) Precursors and Protocols. Retrieved October 26, 2025, from [Link]

Disclaimer: This protocol involves the use of hazardous deuterated chemicals. All users must consult their institution's Environmental Health & Safety (EHS) office before procuring this compound.

Troubleshooting & Optimization

Technical Support Center: Effective Drying of Hygroscopic Hydrazine-D4

Welcome to the technical support center for handling and drying Hydrazine-D4. This guide is designed for researchers, scientists, and drug development professionals who work with this highly hygroscopic and hazardous material. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe.

This compound (ND₂ND₂) is an invaluable deuterated solvent and reagent. However, its profound affinity for water means it readily absorbs atmospheric moisture, which can significantly impact experimental outcomes, particularly in sensitive applications like quantitative NMR (qNMR) and moisture-critical chemical syntheses.[1] Furthermore, commercially available this compound is often supplied as a monodeuterate (ND₂ND₂ · D₂O), making effective drying a prerequisite for obtaining the anhydrous form.[2]

This document provides a series of troubleshooting guides and FAQs to address common challenges encountered when drying and handling this compound.

❗ Safety First: Essential Handling Precautions for this compound

Before any procedure, it is critical to recognize that this compound shares the hazardous properties of its non-deuterated analog. It is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[3][4] All work must be conducted with stringent safety measures in place.

-

Engineering Controls : All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][5]

-

Personal Protective Equipment (PPE) :

-

Gloves : Use butyl rubber or chloroprene gloves for adequate chemical resistance. Nitrile gloves may be used for minimal contact but should be changed immediately upon contamination.[4][6]

-

Eye Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash hazard.[4][5]

-

Body Protection : A flame-resistant lab coat must be worn.[4]

-

-

Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from heat, light, and incompatible materials like oxidizing agents and acids.[6] It should be stored in a designated area for Particularly Hazardous Substances (PHS).[4]

-

Spill & Emergency : Do not attempt to clean up a spill yourself. Evacuate the area and follow your institution's emergency procedures.[4][5] In case of exposure, seek immediate medical attention.[5]

Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of this compound, but my NMR shows a significant D₂O peak. Why isn't it anhydrous?

A: There are two primary reasons for this. First, this compound is extremely hygroscopic and will absorb moisture from the ambient air the moment the bottle is opened. Second, it is commonly sold as a stable monodeuterate (ND₂ND₂ · D₂O), which contains one molecule of deuterium oxide per molecule of this compound.[2] This form is more stable and less hazardous to ship and store but requires drying before use in anhydrous applications.

Q2: What is the simplest method to dry this compound for routine applications?

A: For many applications where trace amounts of water are tolerable, adding activated 3Å molecular sieves directly to the this compound is the most straightforward method.[7] Allow the solvent to stand over the sieves for at least 24 hours under an inert atmosphere (e.g., Nitrogen or Argon) before use. This method is generally safer than more reactive drying agents.

Q3: How can I tell if my this compound is sufficiently dry?

A: The method of verification depends on the required level of dryness.

-

Qualitative Check (NMR Spectroscopy): A quick ¹H NMR can give a qualitative indication. The residual HDO peak (around 4.7 ppm, though this can shift) will be significantly reduced in a dry solvent. However, this method is not quantitative and is also affected by the cleanliness of the NMR tube.

-

Quantitative Analysis (Karl Fischer Titration): This is the gold standard for accurately determining water content in solvents.[8][9][10] Special considerations are needed for hydrazine, as it can react with the Karl Fischer reagents. The method must be modified, typically by acidifying the medium, to suppress these side reactions and obtain an accurate result.[11]

Q4: Can I use common drying agents like Calcium Hydride (CaH₂) or Sodium (Na) to dry this compound?

A: Extreme caution is advised.

-

Calcium Hydride (CaH₂): While effective for many solvents, CaH₂ can react with hydrazine, especially with heating, to produce hydrogen gas.[12] It can be used for distillation under vacuum at low temperatures by experienced chemists, but the risk of pressure buildup must be managed.

-

Sodium (Na) and other alkali metals: DO NOT USE. Hydrazine is a powerful reducing agent and can react explosively with alkali metals.

Q5: My NMR spectrum shows a large water peak, even after drying the this compound. What else could be the problem?